- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,
Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)
96145-98-1 structure
Product Name:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
Número CAS:96145-98-1
MF:C10H7F3N2O
Megavatios:228.170592546463
CID:61828
PubChem ID:892717
Update Time:2024-10-25
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
- 2-Phenyl-5-trifluoro
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
- Maybridge1_004315
- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
- HMS553M05
- PSQCMVQGPMFFCX-UHFFFAOYSA-N
- CGMKIOXMUMZDAP-UHFFFAOYSA-N
- HMS1590E01
- STK
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- SCHEMBL537395
- 96145-98-1
- CS-10775
- SR-01000253389-1
- EN300-229754
- 1-phenyl-3-trifluoromethyl-5-pyrazolone
- MFCD03714773
- 1-phenyl-3-trifluoromethylpyrazol-5-one
- AKOS000310728
- 781-93-1
- SR-01000636391-1
- SCHEMBL486072
- SR-01000253389
- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AC-26699
- CS-0040063
- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- BBL039000
- STK312844
- NS00016418
- CCG-46714
- DTXSID60358397
-
- MDL: P188887
- Renchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
- Clave inchi: CGMKIOXMUMZDAP-UHFFFAOYSA-N
- Sonrisas: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F
Atributos calculados
- Calidad precisa: 228.05100
- Masa isotópica única: 228.05104734g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 319
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 2.4
- Superficie del Polo topológico: 32.299
Propiedades experimentales
- Denso: 1.39
- Punto de ebullición: 318.4°C at 760 mmHg
- Punto de inflamación: 146.4°C
- índice de refracción: 1.543
- PSA: 38.05000
- Logp: 2.59670
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Información de Seguridad
- Instrucciones de peligro: H315-H319-H335
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
中国海关编码:
2933199090概述:
2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 1g |
279.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-5g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 5g |
914.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-250mg |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 250mg |
136CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
216.00 | 2021-05-17 | |
| Fluorochem | 025315-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 025315-5g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 025315-10g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 10g |
£225.00 | 2022-03-01 | |
| Fluorochem | 025315-25g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 25g |
£457.00 | 2022-03-01 | |
| TRC | H950920-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 1g |
$ 145.00 | 2022-06-04 | ||
| TRC | H950920-10g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 10g |
$ 1135.00 | 2022-06-04 |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux
Referencia
- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Referencia
- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Acetic acid ; 3 - 4 h, reflux
Referencia
- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux
Referencia
- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Referencia
- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux
Referencia
- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C
Referencia
- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
Referencia
- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux
Referencia
- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux
Referencia
- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux
Referencia
- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Methanol ; 6 h, rt → reflux
Referencia
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Acetic acid ; overnight, 110 °C
Referencia
- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983
Métodos de producción 16
Condiciones de reacción
1.1 rt; 1 - 15 min
Referencia
- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Ethanol ; 8 h, rt → 90 °C
Referencia
- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Referencia
- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water
Referencia
- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials
- ethyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
- Phenylhydrazine Hydrochloride (1:1)
- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Literatura relevante
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote